molecular formula C5H9N3 B091196 3,4,5-Trimethyl-4H-1,2,4-triazole CAS No. 16759-45-8

3,4,5-Trimethyl-4H-1,2,4-triazole

Cat. No. B091196
CAS RN: 16759-45-8
M. Wt: 111.15 g/mol
InChI Key: LPZFPHRTKOOKLX-UHFFFAOYSA-N
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Description

3,4,5-Trimethyl-4H-1,2,4-triazole is a compound with the molecular formula C5H9N3 . It has a molecular weight of 111.15 g/mol . The IUPAC name for this compound is 3,4,5-trimethyl-1,2,4-triazole .


Synthesis Analysis

The synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can be achieved from secondary amides and hydrazides through triflic anhydride activation followed by microwave-induced cyclodehydration . Another method involves the cyclization reaction of acyl thiosemicarbazide derivatives in the presence of alkalin .


Molecular Structure Analysis

The molecular structure of 3,4,5-Trimethyl-4H-1,2,4-triazole includes three nitrogen atoms and two carbon atoms . The InChIKey for this compound is LPZFPHRTKOOKLX-UHFFFAOYSA-N . The compound has a topological polar surface area of 30.7 Ų .


Chemical Reactions Analysis

The 1,2,4-triazole moiety is shown to be a useful directing group for Ru-catalyzed C-H arylation . The position and number of chlorine substitutions play a crucial role in modulating the potency of the compounds .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 0.2, indicating its lipophilicity . It has zero hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has a rotatable bond count of zero .

Scientific Research Applications

  • Biological and Pharmacological Activities : Several studies have investigated the biological activities of triazole derivatives. For example, Sameluk and Kaplaushenko (2015) synthesized acetonitrilothio-1,2,4-triazoles, which showed potential antitumor, anti-inflammatory, and antioxidant activities (Sameluk & Kaplaushenko, 2015). Another study explored the synthesis of hydrazides and ylidenhydrazides based on triazole derivatives, noting their antimicrobial activities (Samelyuk & Kaplaushenko, 2013).

  • Corrosion Inhibition : Triazole derivatives have been evaluated for their potential in corrosion inhibition. Bentiss et al. (2007) examined the effectiveness of 4H-1,2,4-triazole derivatives in protecting mild steel in hydrochloric acid, demonstrating significant inhibition efficiency (Bentiss et al., 2007).

  • Synthesis and Structural Analysis : Various studies have been dedicated to the synthesis and structural analysis of triazole derivatives. Kazak et al. (2006) investigated the crystal and molecular structure of a triazole derivative, which contributes to understanding the compound's physical properties (Kazak et al., 2006).

  • Antitumor Activity : Zhao et al. (2012) synthesized 3,4-disubstituted-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles and found that some compounds exhibited strong cytotoxicity against certain cancer cell lines, suggesting potential applications in cancer treatment (Zhao et al., 2012).

  • Antimicrobial and Antifungal Effects : Research by Ohloblina et al. (2022) into 1,2,4-triazole derivatives indicated their spectrum of biological activity, including antimicrobial and antifungal effects (Ohloblina et al., 2022).

  • Copper Corrosion Inhibition : Lalitha et al. (2005) researched the effect of 1,2,4-triazole derivatives on copper corrosion control, finding that some derivatives showed significant inhibition in acidic solutions (Lalitha et al., 2005).

Future Directions

The future directions of 3,4,5-Trimethyl-4H-1,2,4-triazole research could involve further exploration of its potential anticancer properties . Additionally, the development of novel hybrids based on the molecular hybridization approach of 1,2,4-triazoles could be another promising direction .

properties

IUPAC Name

3,4,5-trimethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4-6-7-5(2)8(4)3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZFPHRTKOOKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethyl-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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